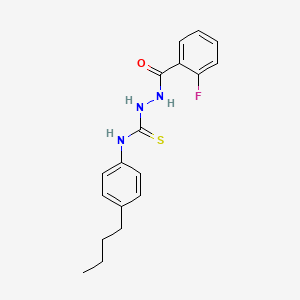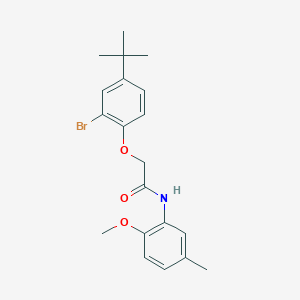
4-(2-chlorophenyl)-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol
Overview
Description
4-(2-chlorophenyl)-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol is a chemical compound that belongs to the class of thiosemicarbazones. It is a heterocyclic compound that has been extensively studied for its potential applications in various fields of scientific research. This compound has shown promising results in the areas of medicinal chemistry, biochemistry, and pharmacology. In
Mechanism of Action
The exact mechanism of action of this compound is not yet fully understood. Further studies can be carried out to elucidate the mechanism of action and to identify new targets for drug development.
3. Study of the Toxicity: The potential toxicity of this compound needs to be further studied. This will help in determining the safe and effective concentration of this compound for use in further experiments.
Conclusion:
4-(2-chlorophenyl)-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that has shown promising results in various areas of scientific research. It has exhibited potent antimicrobial, anticancer, and anti-inflammatory activity. This compound has various biochemical and physiological effects and has the potential to be developed into new drugs for various diseases. Further studies are needed to fully understand the mechanism of action and toxicity of this compound.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-(2-chlorophenyl)-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol in lab experiments is its potent activity against various types of microorganisms and cancer cells. This makes it an ideal candidate for the development of new antimicrobial and anticancer drugs. However, one of the limitations of using this compound in lab experiments is its potential toxicity. It is important to use this compound in appropriate concentrations and to carry out toxicity studies before using it in further experiments.
Future Directions
There are several future directions for the research on 4-(2-chlorophenyl)-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol. Some of the possible directions are as follows:
1. Development of New Antimicrobial and Anticancer Drugs: This compound has shown promising results in the areas of antimicrobial and anticancer research. Further studies can be carried out to develop new drugs based on this compound.
2. Study of the
Scientific Research Applications
4-(2-chlorophenyl)-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol has been extensively studied for its potential applications in various fields of scientific research. It has shown promising results in the areas of medicinal chemistry, biochemistry, and pharmacology. Some of the potential applications of this compound are as follows:
1. Antimicrobial Activity: 4-(2-chlorophenyl)-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol has been shown to exhibit potent antimicrobial activity against a wide range of microorganisms, including bacteria, fungi, and viruses. It has been found to be particularly effective against drug-resistant strains of bacteria.
2. Anticancer Activity: This compound has also shown promising results in the area of cancer research. It has been found to exhibit potent anticancer activity against various types of cancer cells, including breast cancer, lung cancer, and prostate cancer.
3. Anti-inflammatory Activity: 4-(2-chlorophenyl)-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol has been shown to exhibit potent anti-inflammatory activity. It has been found to be effective in reducing inflammation in various animal models of inflammation.
properties
IUPAC Name |
4-(2-chlorophenyl)-3-(2-phenylethyl)-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3S/c17-13-8-4-5-9-14(13)20-15(18-19-16(20)21)11-10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQDQJMLZYNMGCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=NNC(=S)N2C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-chlorophenyl)-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[(1-propyl-4-piperidinyl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B4739974.png)
![3-{[4-allyl-5-(3,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-4-phenylquinolin-2-ol](/img/structure/B4739996.png)
![N-(2,3-dichlorophenyl)-2-[(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)thio]acetamide](/img/structure/B4740004.png)
![3-bromo-N-({[2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4740011.png)
![ethyl N-{[(3-methoxyphenyl)amino]carbonothioyl}glycinate](/img/structure/B4740018.png)
![N-{2-methoxy-5-[(2-thienylcarbonyl)amino]phenyl}-2-furamide](/img/structure/B4740022.png)
![N-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-2-(3-methylphenoxy)propanamide](/img/structure/B4740029.png)
![3-{[3-(4-fluorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 3-methoxybenzoate](/img/structure/B4740039.png)
![1-{[4-bromo-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetyl}-4-methylpiperidine](/img/structure/B4740043.png)
![N-[4-(diethylamino)-2-methylphenyl]-2-(2-nitrophenoxy)acetamide](/img/structure/B4740045.png)


![dimethyl 5-{[(benzylsulfonyl)acetyl]amino}isophthalate](/img/structure/B4740073.png)
